4-Aminopicolinaldehyde
Overview
Description
4-Aminopicolinaldehyde, also known as 4-aminopyridine-2-carbaldehyde, is an organic compound with the molecular formula C6H6N2O. It is a derivative of pyridine, featuring an amino group at the fourth position and an aldehyde group at the second position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminopicolinaldehyde can be synthesized through various methods. One common approach involves the reduction of 4-nitropicolinaldehyde using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the reaction of 4-aminopyridine with formylating agents like formic acid or formamide under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-nitropicolinaldehyde. This process is typically carried out in the presence of a palladium or platinum catalyst under high pressure and temperature to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 4-Aminopicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-aminopyridine-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed:
Oxidation: 4-Aminopyridine-2-carboxylic acid.
Reduction: 4-Aminopicolinalcohol.
Substitution: Schiff bases and other derivatives.
Scientific Research Applications
4-Aminopicolinaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research explores its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of agrochemicals and dyes, owing to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-aminopicolinaldehyde involves its ability to form Schiff bases through condensation reactions with primary amines. These Schiff bases can further undergo various transformations, leading to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
Comparison with Similar Compounds
3-Aminopicolinaldehyde: Similar structure but with the amino group at the third position.
6-Aminopicolinaldehyde: Similar structure but with the amino group at the sixth position.
Comparison: 4-Aminopicolinaldehyde is unique due to the position of its functional groups, which influences its reactivity and the types of derivatives it can form. Compared to its isomers, it offers distinct advantages in the synthesis of specific heterocyclic compounds and pharmaceuticals.
Properties
IUPAC Name |
4-aminopyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-5-1-2-8-6(3-5)4-9/h1-4H,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUBKKLABNQIDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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